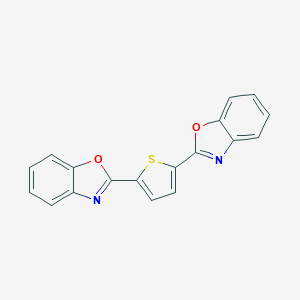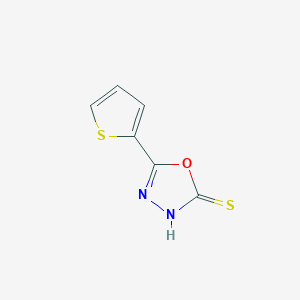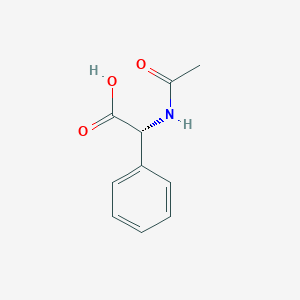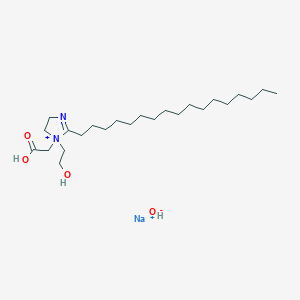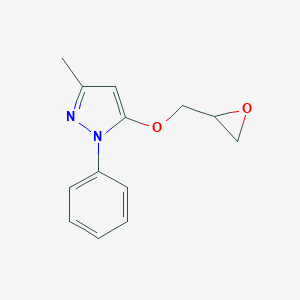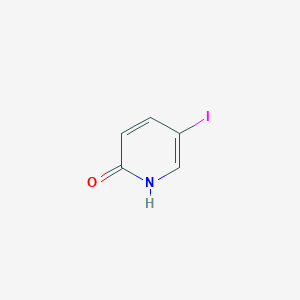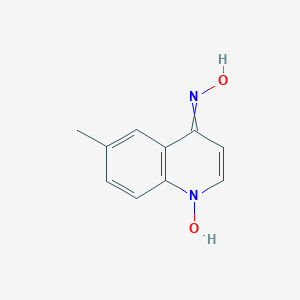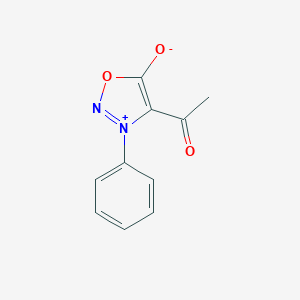
3-Phenyl-4-acetylsydnone
描述
3-Phenyl-4-acetylsydnone is a mesoionic compound characterized by its unique structure, which includes a sydnone ring substituted with a phenyl group at the third position and an acetyl group at the fourth position. This compound is of significant interest due to its mesoionic nature, which imparts unique electronic properties and potential biological activities .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-4-acetylsydnone typically involves the nitration of 3-aryl-4-acetylsydnones. The process begins with the nitration of 3-aryl-4-acetylsydnones using a nitrating agent such as potassium nitrate and sulfuric acid. This is followed by deacetylation using aqueous barium hydroxide to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling nitrating agents and other reactive chemicals.
化学反应分析
Types of Reactions: 3-Phenyl-4-acetylsydnone undergoes various chemical reactions, including:
Electrophilic Substitution: The phenyl ring can participate in electrophilic substitution reactions, such as nitration and halogenation.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Oxidation: Oxidative reactions can convert the acetyl group to carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nitration: Potassium nitrate and sulfuric acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Oxidation: Potassium permanganate and chromium trioxide are frequently used oxidizing agents.
Major Products:
Nitration: Produces nitro derivatives of this compound.
Reduction: Yields amines or alcohols.
Oxidation: Results in carboxylic acids or other oxidized products.
科学研究应用
3-Phenyl-4-acetylsydnone has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique electronic properties and biological activities.
Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes
作用机制
The mechanism of action of 3-Phenyl-4-acetylsydnone involves its mesoionic nature, which allows it to interact with various molecular targets. The compound’s electronic properties enable it to participate in electron transfer reactions, potentially affecting biological pathways and molecular targets such as enzymes and receptors. The exact pathways and targets can vary depending on the specific application and context .
相似化合物的比较
3-(4-Acetyl-phenyl)sydnone: Similar structure with an acetyl group at the fourth position.
3-(3-Nitrophenyl)sydnone: Contains a nitro group instead of an acetyl group.
3-(4-Methoxyphenyl)sydnone: Features a methoxy group at the fourth position.
Uniqueness: 3-Phenyl-4-acetylsydnone is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. The presence of both phenyl and acetyl groups enhances its potential for diverse chemical reactions and biological activities .
属性
IUPAC Name |
4-acetyl-3-phenyloxadiazol-3-ium-5-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-7(13)9-10(14)15-11-12(9)8-5-3-2-4-6-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCBVFPDMGNJOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(ON=[N+]1C2=CC=CC=C2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60337122 | |
| Record name | 3-Phenyl-4-acetylsydnone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13973-33-6 | |
| Record name | 3-Phenyl-4-acetylsydnone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


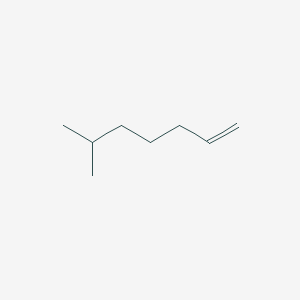

![(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid](/img/structure/B80074.png)

![4-Hydrazinothieno[2,3-d]pyrimidine](/img/structure/B80078.png)

